molecular formula C24H18F4N2O3 B5039427 N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No.: B5039427
M. Wt: 458.4 g/mol
InChI Key: WMFUGDNEJRZUCA-UHFFFAOYSA-N
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Description

The compound contains a benzoxazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). Benzoxazoles are known for their wide range of biological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like IR, NMR, and mass spectroscopy. For benzoxazole derivatives, these techniques can confirm the presence of the benzoxazole ring and the positions of the substituents .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For benzoxazole derivatives, their mechanisms of action can vary widely depending on their specific structures and the biological systems they interact with .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. Some benzoxazole derivatives have been found to have antimicrobial activity, suggesting they could be potentially toxic to microorganisms .

Future Directions

The future research directions for a compound depend on its properties and potential applications. For benzoxazole derivatives, potential areas of research could include exploring their biological activities, developing new synthesis methods, and studying their interactions with biological systems .

Properties

IUPAC Name

N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O3/c1-4-12-6-8-16-15(9-12)30-24(33-16)13-7-5-11(2)14(10-13)29-23(31)17-18(25)20(27)22(32-3)21(28)19(17)26/h5-10H,4H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFUGDNEJRZUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(C(=C(C(=C4F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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